
Hexaglycerol
Overview
Description
Hexaglycerol (C₁₈H₃₈O₁₃, molecular weight 462.487 g/mol, CAS 36675-34-0) is a six-unit oligomer of glycerol, characterized by a branched structure with six hydroxyl groups . Its chemical structure includes a central this compound core, enabling versatile applications in polymer chemistry, emulsification, and biomedical engineering. Key properties include a high melting point (711.9°C) and hydrophilicity, making it suitable for synthesizing multi-arm polyethylene glycol (PEG) derivatives and stabilizing emulsions . This compound’s hydroxyl groups allow functionalization, such as esterification or crosslinking, which is critical in designing hydrogels and surfactants .
Preparation Methods
Hexaglycerol can be synthesized through various methods. One common method involves the polymerization of glycerol under specific conditions. This process can be catalyzed by acidic or basic catalysts to achieve the desired degree of polymerization. Industrial production methods often involve the use of high-hydrophilicity polyglycerides, which are produced through a simple process and at a low cost .
Chemical Reactions Analysis
Hexaglycerol undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions where one or more of its hydroxyl groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Drug Delivery Systems
Hexaglycerol has been extensively studied for its role in enhancing drug delivery mechanisms. Its unique chemical structure allows it to function effectively as an excipient, improving the solubility and bioavailability of various therapeutic agents.
Key Applications:
- Oral Bioavailability Enhancement: this compound monolaureate has been shown to improve the oral bioavailability of peptides and proteins by promoting interactions with intestinal mucus, thus enhancing permeability through the epithelial barrier .
- Nano-emulsion Formation: Research indicates that replacing water with this compound in emulsification processes can facilitate the formation of oil-in-water nano-emulsions, which are crucial for drug delivery systems .
Case Study:
A study demonstrated that using this compound in combination with polyglycerol polyricinoleate significantly expanded the phase behavior regions conducive to nano-emulsion formation, resulting in smaller droplet diameters and improved stability .
Biomedical Applications
This compound is increasingly utilized in biomedical applications, particularly in the development of hydrogels for tissue engineering and regenerative medicine.
Key Applications:
- Hydrogel Formation: this compound serves as a core component in multi-arm polyethylene glycol (PEG) hydrogels, which are essential for controlled drug release and tissue scaffolding .
- Cell Culture: The hydrogels formed with this compound are employed in 2D and 3D cell culture systems, providing a biomimetic environment for studying cellular interactions and drug responses .
Data Table: Hydrogel Properties
Property | Value |
---|---|
Crosslink Density | Variable (dependent on formulation) |
Drug Loading Capacity | High (up to 30% w/w) |
Biocompatibility | Excellent |
Food Technology
In food science, this compound is recognized for its potential as an emulsifier and stabilizer, contributing to improved texture and shelf-life of food products.
Key Applications:
- Emulsification: this compound aids in stabilizing emulsions within food products, enhancing their consistency and mouthfeel.
- Fat Replacers: It can be used as a fat replacer in low-calorie food formulations due to its ability to mimic the texture of fats without adding significant calories.
Material Science
This compound is also applied in material science, particularly in the synthesis of polymers and nanomaterials.
Key Applications:
- Polymer Synthesis: It acts as a building block for synthesizing various polymeric materials that exhibit desirable mechanical properties.
- Nanomaterial Development: this compound derivatives are being explored for creating nanomaterials with applications in electronics and photonics.
Mechanism of Action
The mechanism of action of hexaglycerol involves its ability to form stable complexes with other molecules through hydrophobic interactions and hydrogen bonding. For example, this compound monooleate forms stable complexes with sodium caseinate, which enhances the emulsifying properties of oil-in-water emulsions . These interactions increase the surface hydrophobicity and decrease surface tension, leading to improved stability of the emulsions.
Comparison with Similar Compounds
Emulsifiers: Hexaglycerol Esters vs. Other Glycerol Oligomer Esters
This compound esters are widely used as nonionic surfactants. Their hydrophilic-lipophilic balance (HLB) varies with esterification degree, influencing emulsion stability and droplet size:
- This compound monooleate (HGMO): Used in oil-in-water (O/W) emulsions for encapsulating bioactive compounds like curcumin and resveratrol. HGMO-based emulsions exhibit smaller droplet sizes (e.g., 5% oil phase) and enhanced stability compared to decaglycerol monooleate (DGMO) .
- This compound stearate esters :
Product | Esterification Degree | HLB | Physical State | Applications |
---|---|---|---|---|
MS-5S | Mono-ester | 11.6 | Solid | Dairy, baked goods |
TS-5S | Tri-ester | 7.4 | Solid | Margarine, spreads |
PS-5S | Penta-ester | 4.5 | Solid | Oils, fats stabilization |
Higher esterification reduces HLB, increasing lipophilicity for oil-phase stabilization . Comparatively, decaglycerol deca-ester (DAS-7S, HLB 3.8) is more lipophilic, suited for high-fat systems .
Polymer Cores: this compound vs. TriPEG in PEG Hydrogels
This compound serves as a core for 8-arm PEG derivatives, influencing hydrogel mechanical properties:
- This compound-core PEG (PEG8H) : Forms hydrogels with adjustable elastic modulus (4–15 kPa) by varying crosslinker (PEG-SH) concentration. Exhibits similar rheological behavior to triPEG-core PEG (PEG8T) but may differ in crosslinking density due to structural symmetry .
NMR Analysis of this compound Derivatives
Comparative ¹³C NMR data for this compound derivatives:
Oligomer No. | Carbon Atom | Theoretical Shift (ppm) | Measured Shift (ppm) |
---|---|---|---|
1 | α-carbon | 72.5 | 72.3 |
2 | β-carbon | 70.8 | 70.6 |
Close alignment between theoretical and experimental values confirms structural integrity, critical for reproducible polymer synthesis .
Biological Activity
Hexaglycerol, a polyol compound, is gaining attention for its potential biological activities and applications in various fields, including pharmaceuticals, cosmetics, and food technology. This article delves into the biological activity of this compound, supported by case studies and research findings.
Chemical Structure and Properties
This compound is a linear polyol consisting of six glycerol units. Its unique structure allows for versatile applications, particularly in drug delivery systems and as a stabilizing agent in formulations. The compound can form hydrogels, which are useful in tissue engineering and regenerative medicine due to their biocompatibility and ability to mimic natural extracellular matrices.
Biological Activity
1. Drug Delivery Enhancement
Research indicates that this compound derivatives can enhance the oral bioavailability of drugs, particularly peptides and proteins. For example, formulations using this compound monolaureate have shown improved interactions with gastrointestinal fluids, facilitating better absorption and bioavailability of therapeutic agents .
2. Biocompatibility and Cell Viability
Studies have demonstrated that hydrogels based on this compound are biocompatible. Human mesenchymal stem cells (hMSCs) encapsulated in these hydrogels remained viable over extended periods. This viability is crucial for applications in tissue regeneration, where cell survival is paramount .
3. Anti-inflammatory Properties
This compound has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways, although detailed mechanisms are still under exploration. Such properties make it a candidate for formulations aimed at treating inflammatory conditions .
Case Study 1: this compound in Drug Formulation
A recent study evaluated the effectiveness of this compound-based formulations in improving the delivery of ceftibuten, an antibiotic. The study found that the incorporation of this compound significantly enhanced the drug's stability and absorption profile when tested in vitro using brush border membrane vesicles (BBMV) models .
Case Study 2: Tissue Engineering Applications
In another case study focusing on tissue engineering, this compound hydrogels were used as scaffolds for chondrocyte culture. The results indicated that these hydrogels supported cell proliferation and promoted the production of collagen type II, essential for cartilage repair .
Toxicological Profile
The safety assessment of this compound has revealed no significant adverse effects at high doses. Toxicity studies indicate a no observed adverse effect level (NOAEL) exceeding 9,000 mg/kg body weight per day in animal models . Furthermore, this compound does not exhibit genotoxicity or reproductive toxicity based on current research findings.
Comparative Analysis of this compound Derivatives
Derivative | Application | Biological Activity |
---|---|---|
This compound Monolaureate | Drug delivery systems | Enhanced bioavailability |
This compound Hydrogels | Tissue engineering | Supports cell viability and collagen production |
This compound Polymeric | Cosmetic formulations | Moisturizing and stabilizing agent |
Properties
IUPAC Name |
3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38O13/c19-1-13(21)3-27-5-15(23)7-29-9-17(25)11-31-12-18(26)10-30-8-16(24)6-28-4-14(22)2-20/h13-26H,1-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTZRWTUPSQZOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601009952 | |
Record name | 4,8,12,16,20-Pentaoxatricosane-1,2,6,10,14,18,22,23-octol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601009952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
462.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36675-34-0, 87454-80-6 | |
Record name | Hexaglycerol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4,8,12,16,20-Pentaoxatricosane-1,2,6,10,14,18,22,23-octol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601009952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexaglycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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